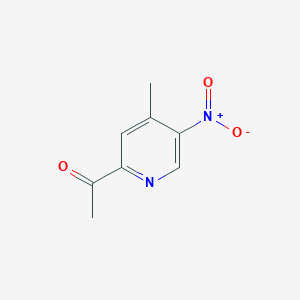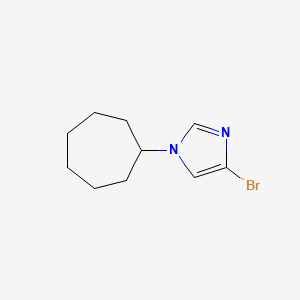
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClF3N3O4 and a molecular weight of 313.62 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, trifluoroethoxy, and acetamide groups
Méthodes De Préparation
The synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves a series of organic reactions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine.
Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group.
Acetylation: Finally, the amine group is acetylated to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)amine: This compound lacks the acetamide group and may have different reactivity and applications.
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)thioacetamide: The sulfur atom in the thioacetamide group can impart different chemical properties and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClF3N2O2 |
|---|---|
Poids moléculaire |
268.62 g/mol |
Nom IUPAC |
N-[6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-5(16)14-6-2-3-7(10)15-8(6)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,16) |
Clé InChI |
WIEJAYBGIIKEQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=C(C=C1)Cl)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)




![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)

![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)

